molecular formula C6H3ClI2 B2397444 1-Chloro-2,4-diiodobenzene CAS No. 31928-48-0

1-Chloro-2,4-diiodobenzene

Cat. No.: B2397444
CAS No.: 31928-48-0
M. Wt: 364.35
InChI Key: HRRMWGXLSRKNPC-UHFFFAOYSA-N
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Description

1-Chloro-2,4-diiodobenzene is an organic compound with the molecular formula C6H3ClI2 It is a derivative of benzene, where the benzene ring is substituted with one chlorine atom and two iodine atoms at the 1, 2, and 4 positions, respectively

Scientific Research Applications

1-Chloro-2,4-diiodobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of halogenated aromatic compounds.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Medicine: Research into its potential use in pharmaceuticals, particularly in the development of new drugs and therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The safety data sheet for a related compound, 1-chloro-2,4-dinitrobenzene, indicates that it may be harmful if inhaled, may cause respiratory tract irritation, may be harmful if absorbed through skin, may cause skin irritation, may cause eye irritation, and may be harmful if swallowed .

Relevant Papers Several papers related to 1-Chloro-2,4-diiodobenzene and similar compounds were found. For instance, a paper titled “A simple and efficient synthesis of 3-substituted derivatives of pentane-2,4-dione” discusses a method of synthesis where cheaper and easily accessible chloro derivatives are converted into more reactive iodo derivatives . Another paper titled “Ultrafast photodissociation dynamics of 1,4-diiodobenzene” investigates the photodissociation dynamics of 1,4-diiodobenzene using ultrafast time-resolved photoelectron spectroscopy .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2,4-diiodobenzene can be synthesized through a multi-step process involving the halogenation of benzene derivatives. One common method involves the iodination of 1-chloro-2,4-dinitrobenzene followed by reduction of the nitro groups to amines, and subsequent diazotization and iodination .

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction conditions to optimize the substitution of chlorine and iodine atoms on the benzene ring .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2,4-diiodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 1-Chloro-2,4-dinitrobenzene
  • 1,4-Diiodobenzene
  • 1-Chloro-2,4-dibromobenzene

Comparison: 1-Chloro-2,4-diiodobenzene is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity compared to compounds with only one type of halogen. For example, 1,4-diiodobenzene lacks the chlorine atom, making it less versatile in certain substitution reactions. Similarly, 1-chloro-2,4-dinitrobenzene has nitro groups instead of iodine, leading to different chemical behavior and applications .

Properties

IUPAC Name

1-chloro-2,4-diiodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClI2/c7-5-2-1-4(8)3-6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRMWGXLSRKNPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClI2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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